molecular formula C18H23N7O B6768831 N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6768831
M. Wt: 353.4 g/mol
InChI Key: OHQPRZFGLKYTGO-UHFFFAOYSA-N
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Description

N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of indazole, triazole, and piperidine moieties

Properties

IUPAC Name

N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-23-17-7-3-2-6-15(17)16(22-23)8-9-20-18(26)24-10-4-5-14(11-24)25-13-19-12-21-25/h2-3,6-7,12-14H,4-5,8-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPRZFGLKYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCNC(=O)N3CCCC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the triazole ring, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The indazole moiety is known to interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
  • N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide

Uniqueness

N-[2-(1-methylindazol-3-yl)ethyl]-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is unique due to the specific combination of indazole, triazole, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

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